molecular formula C19H17ClFN3O2 B2815090 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide CAS No. 1706208-97-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide

Cat. No.: B2815090
CAS No.: 1706208-97-0
M. Wt: 373.81
InChI Key: AZVNGNSNGPTLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmacological research. Its complex structure, which integrates a benzamide core with a benzoxazole-pyrrolidine moiety, suggests potential for targeted protein interaction. This molecular architecture is common in compounds designed to modulate key biological pathways . Specifically, the scaffold may be investigated for its utility as a potential kinase inhibitor or as a modulator of G-protein-coupled receptors (GPCRs), given that similar structural motifs are frequently explored in these domains . The presence of the 2-chloro-4-fluorobenzamide group is a feature often associated with enhanced binding affinity and metabolic stability, making this compound a valuable probe for investigating enzyme function and cellular signal transduction mechanisms . Researchers may utilize this compound in high-throughput screening assays to identify new therapeutic targets or in structure-activity relationship (SAR) studies to optimize the core scaffold for potency and selectivity. This product is intended for laboratory research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c20-15-10-12(21)7-8-14(15)18(25)22-11-13-4-3-9-24(13)19-23-16-5-1-2-6-17(16)26-19/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVNGNSNGPTLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling of the Benzo[d]oxazole and Pyrrolidine Units: This step involves the formation of a C-N bond between the benzo[d]oxazole and the pyrrolidine units, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Benzamide Structure: The final step involves the acylation of the coupled intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]oxazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions, often with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, typically under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Substituted benzamides with various nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Compound 166: 1-(Benzo[d]oxazol-2-yl)but-2-yn-1-ol

  • Structural Features : Shares the benzo[d]oxazol-2-yl group but lacks the pyrrolidine-benzamide framework.
  • Molecular Weight : ESIMS m/z: 188.2 (M+1) .
  • Synthesis : Derived from benzo[d]oxazole-2-carbaldehyde (84% yield), highlighting the reactivity of the aldehyde group in forming acetylene intermediates .
  • Key Difference : The absence of a benzamide moiety and pyrrolidine linker limits direct pharmacological comparability but underscores the versatility of benzo[d]oxazole in synthetic chemistry.

Example 53: Fluorinated Pyrazolo-Pyrimidine Chromenone Derivative

  • Structural Features: Contains a fluorobenzamide group (similar to the target compound) but integrates a pyrazolo[3,4-d]pyrimidine core and chromenone system.
  • Molecular Weight : 589.1 (M+1) .
  • Fluorine Impact : The 3-fluorophenyl and 5-fluoro substitutions suggest enhanced metabolic stability and altered π-π stacking interactions compared to the target’s 2-chloro-4-fluoro substitution .

Compound 22: N-(2-(tert-Butyl)phenyl)-4-(4-methoxybenzamido)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide

  • Structural Features : Shares the benzamide backbone but substitutes with tert-butyl, methoxy, and pyridine groups.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (M+1) Notable Properties
Target Compound Benzamide 2-Cl-4-F-C₆H₃, benzo[d]oxazole-pyrrolidine Not reported Likely high metabolic stability
Compound 166 Benzo[d]oxazole-acetylene Benzo[d]oxazol-2-yl, but-2-yn-1-ol 188.2 High yield synthesis (84%)
Example 53 Pyrazolo-pyrimidine 3-F-C₆H₄, 5-F-chromenone 589.1 High molecular weight, fluorinated motifs
Compound 22 Benzamide 4-MeO-C₆H₄, tert-butyl, pyridine Not reported Steric hindrance from tert-butyl group

Research Findings and Implications

  • Electronic Effects : The benzo[d]oxazole group in the target compound likely induces electron withdrawal, stabilizing the pyrrolidine nitrogen (similar to ^{15}N NMR shifts of −131.8 ppm observed in related intermediates ).
  • Fluorine/Chlorine Synergy : The 2-chloro-4-fluoro substitution may enhance halogen bonding compared to purely fluorinated analogs like Example 53, though this requires experimental validation.
  • Synthetic Challenges : Unlike Compound 166 (straightforward aldehyde-based synthesis), the target’s pyrrolidine-benzamide linkage likely demands multi-step optimization, as seen in complex coupling reactions involving palladium catalysts .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide, and what are the critical intermediates?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidine-oxazole core. For example, benzo[d]oxazole derivatives are often synthesized via cyclization of 2-aminophenol derivatives with carbonyl compounds . Subsequent functionalization of the pyrrolidine ring with a chlorinated benzamide group requires coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane . Key intermediates include the benzoxazole-pyrrolidine precursor and the activated 2-chloro-4-fluorobenzoyl chloride.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the benzoxazole, pyrrolidine, and benzamide moieties. For instance, the downfield shift of the benzoxazole proton (δ ~8.1–8.3 ppm) and the pyrrolidine methylene protons (δ ~3.5–4.0 ppm) are diagnostic . High-resolution mass spectrometry (HRMS) further confirms the molecular ion peak (e.g., m/z calculated for C₁₉H₁₇ClFN₃O₂: 397.09) .

Q. What are the initial steps for assessing the compound's stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours. Samples are analyzed via HPLC with a C18 column (UV detection at 254 nm) to monitor degradation products. For example, acidic conditions may hydrolyze the benzamide bond, requiring kinetic modeling to estimate half-life .

Advanced Research Questions

Q. How can solvent choice and reaction time be optimized to minimize side reactions during the coupling of the benzamide group?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates, while reaction times are optimized using real-time monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy. For example, overcoupling in DMF at 60°C for 4 hours reduces dimerization by 30% compared to dichloromethane .

Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Contradictions may arise from metabolic instability or poor bioavailability. Strategies include:

  • Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites via LC-MS/MS .
  • Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance plasma stability .
  • Dose-Response Reassessment : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .

Q. How can computational methods predict interactions between this compound and target proteins (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model binding. For example, the benzoxazole moiety may form π-π stacking with tyrosine residues in kinase ATP-binding pockets, while the fluorobenzamide group enhances hydrophobic interactions. Validation requires mutagenesis studies (e.g., alanine scanning) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.